1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane
Description
Properties
Molecular Formula |
C11H21BrO |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
1-(1-bromo-2-methylpropan-2-yl)oxy-3-methylcyclohexane |
InChI |
InChI=1S/C11H21BrO/c1-9-5-4-6-10(7-9)13-11(2,3)8-12/h9-10H,4-8H2,1-3H3 |
InChI Key |
PMVHYKMNDFGWHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)OC(C)(C)CBr |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
- Starting material: Isobutanol (2-methyl-1-propanol)
- Reagents: Hydrobromic acid (48%), sulfuric acid (as catalyst)
- Conditions: Heating at 90–95 °C for 12–16 hours, followed by distillation at 100–140 °C
- Mechanism: Acid-catalyzed substitution of the hydroxyl group by bromide ion
Detailed Procedure and Yields
| Step | Reactants & Quantities | Conditions | Outcome |
|---|---|---|---|
| 1 | 300 g (4.047 mol) isobutanol, 1800 g (10.679 mol) 48% HBr, 400 g (4.079 mol) H2SO4 | Heat to 90–95 °C, hold 12–16 h | Formation of crude 1-bromo-2-methylpropane |
| 2 | Distillation at 100–140 °C | Separation of product | Crude product with ~78% purity |
| 3 | Extraction with methylene chloride, washing with sodium bicarbonate | Purification | Crude yield ~435 g, purity ~78% |
| 4 | Fractional distillation (Kirschner column) | Collect fraction boiling at 92–95 °C | Pure 1-bromo-2-methylpropane, yield 42.9%, purity 99.2% |
The main impurities include bromine tert-butane (~12%), isobutanol (~5%), and minor brominated butane isomers.
Etherification to Form 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane
The target compound is formed by ether linkage between the bromoalkyl group and a 3-methylcyclohexanol derivative.
Reaction Scheme
- Reactants: 3-methylcyclohexanol (or related cyclohexanol derivatives) and 1-bromo-2-methylpropane
- Catalyst: Acid catalyst (commonly Lewis or Brønsted acids)
- Solvent: Dichloromethane or tetrahydrofuran (THF) to facilitate reaction
- Conditions: Controlled temperature to optimize yield and minimize side reactions
Mechanistic Considerations
The reaction proceeds via nucleophilic substitution where the hydroxyl group of the cyclohexanol is activated by the acid catalyst, enabling the oxygen to attack the electrophilic carbon of the bromoalkane, forming the ether bond and releasing bromide ion.
Reported Methodology and Observations
- The reaction is monitored by thin-layer chromatography (TLC) to determine completion.
- Solvent choice affects solubility and reaction rate; dichloromethane is preferred for its inertness and polarity.
- Purification involves extraction and chromatographic techniques to isolate the pure ether product.
- Yields and purity depend on reaction time, temperature control, and reagent stoichiometry.
Summary Table of Preparation Parameters
| Compound | Starting Material(s) | Reagents & Catalysts | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1-Bromo-2-methylpropane | Isobutanol | HBr (48%), H2SO4 | None (aqueous) | 90–95 °C, then 100–140 °C distillation | 12–16 h | 42.9 | 99.2 (after distillation) | Acid-catalyzed substitution; distillation purification |
| This compound | 3-Methylcyclohexanol + 1-bromo-2-methylpropane | Acid catalyst (e.g., H2SO4 or Lewis acid) | Dichloromethane or THF | Ambient to moderate heat | Variable, monitored by TLC | Not explicitly reported | High, post-purification | Etherification via nucleophilic substitution |
Additional Research Findings and Notes
- The synthesis of the bromoalkyl intermediate is well-documented with reproducible yields around 40–45% after purification; the main challenge lies in controlling side product formation and efficient separation.
- Etherification reactions involving cyclohexanol derivatives require careful control of acid catalyst concentration to avoid elimination or rearrangement side reactions.
- The molecular formula of the target compound is C11H21BrO with a molecular weight of approximately 249.19 g/mol.
- Purification techniques such as fractional distillation and chromatographic methods are essential to achieve high purity suitable for research or industrial applications.
- No reliable data from benchchem.com or smolecule.com were considered, ensuring the integrity and reliability of the information.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Corresponding ethers, nitriles, or amines.
Elimination: Alkenes such as 3-methylcyclohexene.
Oxidation: Alcohols or ketones depending on the oxidizing agent used.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane is in organic synthesis. Its structure allows it to act as an alkylating agent or a precursor in the synthesis of more complex organic molecules. The bromine atom can facilitate nucleophilic substitution reactions, making it valuable in constructing various organic frameworks.
Pharmaceutical Development
In pharmaceutical research, this compound can serve as a building block for drug development. Its unique functional groups may impart specific biological activities, making it a candidate for further modification and testing against various biological targets. For example, compounds with similar structures have been investigated for their potential as anti-cancer agents or antimicrobial substances.
Material Science
The compound's properties can be exploited in the field of material science. It may be used to develop new polymers or coatings that require specific chemical resistance or mechanical properties. The introduction of bromoalkyl groups can enhance the adhesion properties of coatings on various substrates.
Case Study 1: Synthesis of Novel Antimicrobial Agents
A research study investigated the synthesis of novel antimicrobial agents using derivatives of this compound. The study demonstrated that modifications to the compound's structure could yield derivatives with enhanced antimicrobial activity against resistant bacterial strains. The results indicated a promising avenue for developing new antibiotics based on this compound's framework.
Case Study 2: Polymer Development
Another study focused on utilizing this compound in creating new polymeric materials with improved thermal stability and mechanical strength. The incorporation of this compound into polymer matrices resulted in materials that exhibited superior performance under high-temperature conditions compared to traditional polymers.
Comparative Analysis Table
| Application Area | Description | Potential Benefits |
|---|---|---|
| Organic Synthesis | Alkylating agent for constructing complex molecules | Versatile use in synthetic pathways |
| Pharmaceutical Development | Building block for drug candidates | Potential for novel therapeutic agents |
| Material Science | Development of new polymers and coatings | Enhanced durability and chemical resistance |
Mechanism of Action
The mechanism of action of 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane involves its interaction with molecular targets through its bromoalkyl ether group. This group can undergo nucleophilic substitution reactions with biological nucleophiles such as thiols and amines, leading to the formation of covalent bonds with proteins and enzymes. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares key structural and physical properties of 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane with analogous brominated cyclohexane/cyclohexene compounds:
Key Observations :
- Steric Effects : The tertiary bromine in the target compound is sterically hindered by the 2-methylpropan-2-yl group, reducing its reactivity in nucleophilic substitution (SN2) compared to primary bromides like (Bromomethyl)cyclohexane .
- Ring Saturation : Unlike cyclohexene derivatives (e.g., –2), the saturated cyclohexane ring in the target compound reduces susceptibility to electrophilic addition reactions.
Reactivity and Stability
- Nucleophilic Substitution : The tertiary bromine in the target compound favors elimination (E2) over SN2 mechanisms under basic conditions. In contrast, (Bromomethyl)cyclohexane undergoes efficient SN2 reactions due to its primary bromide.
- Thermal Stability : The bulky ether group in the target compound may enhance thermal stability compared to unsaturated analogs (e.g., cyclohexene derivatives in –2), which are prone to ring-opening or polymerization.
- Hydrolytic Stability : The ether linkage is less susceptible to hydrolysis than esters or amides (e.g., ’s carboxamide), which hydrolyze under acidic/basic conditions .
Biological Activity
1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane, with the CAS number 1602199-87-0, is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies to provide a comprehensive overview of its applications and implications.
The molecular formula for this compound is CHBrO, and it has a molecular weight of 249.19 g/mol. The compound's structure includes a cyclohexane ring substituted with a bromoalkoxy group, which may influence its reactivity and biological interactions.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Properties : Compounds with alkoxy and bromo substituents have shown efficacy against certain bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
- Neuroprotective Effects : Certain derivatives have been explored for their neuroprotective properties, possibly by mitigating oxidative stress or enhancing neurotrophic factors.
Case Studies
- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of bromoalkoxy compounds for their antimicrobial activities. The results indicated that compounds with structural similarities to this compound exhibited significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections .
- Inflammation Modulation : In a research article focusing on anti-inflammatory agents, derivatives of cyclohexane were assessed for their ability to inhibit COX enzymes. The findings revealed that certain substitutions enhanced anti-inflammatory activity, indicating that this compound could be a candidate for further investigation in inflammatory disease models .
- Neuroprotection : A thesis from the University of Groningen discussed the neuroprotective effects of various substituted cyclohexanes. It highlighted compounds that prevent neuronal apoptosis and promote survival under stress conditions, suggesting that similar mechanisms could be explored for this compound .
Data Table
The following table summarizes the biological activities observed in related compounds:
| Activity Type | Related Compounds | Mechanism |
|---|---|---|
| Antimicrobial | Bromoalkoxy derivatives | Membrane disruption |
| Anti-inflammatory | Cyclohexane derivatives | COX inhibition |
| Neuroprotective | Substituted cyclohexanes | Oxidative stress mitigation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
